Cas no 27411-73-0 (2-Benzoxazolecarboxamide, 5-methyl-)

2-Benzoxazolecarboxamide, 5-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Benzoxazolecarboxamide, 5-methyl-
- 5-Methylbenzo[d]oxazole-2-carboxamide
-
- インチ: 1S/C9H8N2O2/c1-5-2-3-7-6(4-5)11-9(13-7)8(10)12/h2-4H,1H3,(H2,10,12)
- InChIKey: KGZBYXMXTSMCOG-UHFFFAOYSA-N
- ほほえんだ: O1C(C(N)=O)=NC2C=C(C)C=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 220
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 69.1
2-Benzoxazolecarboxamide, 5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081003377-250mg |
5-Methylbenzo[d]oxazole-2-carboxamide |
27411-73-0 | 98% | 250mg |
$5471.65 | 2023-09-02 | |
Alichem | A081003377-500mg |
5-Methylbenzo[d]oxazole-2-carboxamide |
27411-73-0 | 98% | 500mg |
$8108.78 | 2023-09-02 | |
Alichem | A081003377-1g |
5-Methylbenzo[d]oxazole-2-carboxamide |
27411-73-0 | 98% | 1g |
$12663.04 | 2023-09-02 |
2-Benzoxazolecarboxamide, 5-methyl- 関連文献
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-Benzoxazolecarboxamide, 5-methyl-に関する追加情報
Introduction to 2-Benzoxazolecarboxamide, 5-methyl- (CAS No. 27411-73-0)
2-Benzoxazolecarboxamide, 5-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 27411-73-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative exhibits a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities and synthetic utility. The presence of both a benzoxazole moiety and a carboxamide group imparts distinct chemical properties, making it a versatile scaffold for drug discovery and molecular design.
The benzoxazole core is a well-studied scaffold in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl substituent at the 5-position of the benzoxazole ring further modulates its electronic and steric properties, influencing both its reactivity and biological efficacy. This modification has been strategically employed to enhance binding affinity to target proteins and improve pharmacokinetic profiles.
In recent years, 2-Benzoxazolecarboxamide, 5-methyl- has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural motif is particularly relevant in the development of small-molecule inhibitors targeting enzyme-catalyzed pathways implicated in diseases such as cancer and neurodegeneration. The carboxamide functionality serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets while maintaining solubility in aqueous environments.
Recent advancements in computational chemistry have facilitated the rational design of derivatives of 2-Benzoxazolecarboxamide, 5-methyl-, leveraging molecular docking simulations to predict binding interactions with protein receptors. Studies have demonstrated that modifications at the 5-methyl position can fine-tune the compound's selectivity toward specific enzymes, such as kinases and proteases, which are overexpressed in pathological conditions. This precision in molecular design underscores the importance of 2-Benzoxazolecarboxamide, 5-methyl- as a building block in structure-based drug development.
The synthesis of 2-Benzoxazolecarboxamide, 5-methyl- typically involves multi-step organic transformations starting from readily available precursors like 2-hydroxybenzaldehyde and methyl acrylate. The reaction sequence often includes condensation reactions followed by cyclization to form the benzoxazole ring system, followed by introduction of the carboxamide group via amide bond formation. These synthetic strategies highlight the compound's accessibility while maintaining high yields and purity standards suitable for downstream applications.
From a biochemical perspective, 2-Benzoxazolecarboxamide, 5-methyl- has been investigated for its potential role in modulating cellular signaling pathways. Preliminary in vitro studies suggest that derivatives of this compound may interfere with aberrant signaling cascades involved in tumor progression and inflammation. The benzoxazole moiety's ability to engage with aromatic residues in protein targets makes it an attractive candidate for developing molecules that can disrupt disease-relevant interactions.
The pharmacological profile of 2-Benzoxazolecarboxamide, 5-methyl- is further enhanced by its metabolic stability, which is crucial for achieving prolonged bioavailability. Structural optimization efforts have focused on improving resistance to enzymatic degradation while maintaining efficacy at target sites. Such improvements are essential for translating preclinical findings into clinical success, where systemic exposure and duration of action are critical determinants of therapeutic outcomes.
In conclusion, 2-Benzoxazolecarboxamide, 5-methyl- (CAS No. 27411-73-0) represents a promising scaffold in pharmaceutical research due to its unique structural features and functional versatility. Its applications span from serving as an intermediate in drug synthesis to acting as a lead compound for further derivatization aimed at treating diverse pathological conditions. As computational tools and synthetic methodologies continue to evolve, the potential uses of this compound are expected to expand, reinforcing its significance in modern medicinal chemistry.
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